Diphenyleneiodonium chloride

NADPH oxidase flavoenzyme ROS detection

Procure DPI for studies requiring simultaneous inhibition of multiple flavoenzymes (NOX, NOS, XOD). Optimal for antimicrobial research on M. tuberculosis and S. aureus, and for dissecting mitochondrial reverse electron transport. Its unique substrate-dependent NADPH vs. NADH discrimination profile is unmatched by newer selective inhibitors. Orthogonal validation recommended for NOX-specific attribution.

Molecular Formula C12H8ClI
Molecular Weight 314.55 g/mol
CAS No. 4673-26-1
Cat. No. B1670732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyleneiodonium chloride
CAS4673-26-1
Synonymsdiphenylene iodonium
diphenyleneiodium chloride
diphenyleneiodonium
diphenyleneiodonium chloride
diphenyleneiodonium sulfate (2:1)
diphenyleneiodonium sulfate (2:1), 125I-labeled
diphenyleneiodonium, 131I-labeled
Molecular FormulaC12H8ClI
Molecular Weight314.55 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-]
InChIInChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1
InChIKeyFCFZKAVCDNTYID-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diphenyleneiodonium Chloride (CAS 4673-26-1) Procurement Guide: NADPH Oxidase Inhibitor with Broad Flavoenzyme Activity


Diphenyleneiodonium chloride (DPI) is a synthetic organic iodide salt that functions as a potent, irreversible inhibitor of multiple flavin-dependent enzymes [1]. Its primary recognized activity is inhibition of NADPH oxidases (NOX enzymes), with an EC50 of 0.1 µM in HeLa cells for cellular NOX activity [2]. DPI also potently inhibits nitric oxide synthases, with IC50 values of 50 nM for inducible NOS (iNOS) and 100 nM to 0.3 µM for endothelial NOS (eNOS) [3]. Additionally, DPI acts as an agonist of GPR3 and an activator of TRPA1 channels (EC50 = 1 to 3 µM), further illustrating its multi-target pharmacology [4]. This broad-spectrum flavoenzyme inhibition profile defines both DPI's utility as a research tool and the critical considerations for its experimental application relative to more selective alternatives.

Diphenyleneiodonium Chloride: Why Class-Based Substitution Without Quantitative Validation Compromises Experimental Reproducibility


Substituting diphenyleneiodonium chloride with another "NADPH oxidase inhibitor" such as apocynin, VAS2870, or GKT137831 without rigorous quantitative validation introduces significant experimental risk due to fundamental differences in molecular mechanism, target spectrum, and potency. A direct comparative pharmacological study demonstrated that DPI abolishes NADPH oxidase-mediated ROS formation but simultaneously inhibits other flavoenzymes including nitric oxide synthase (NOS) and xanthine oxidase (XOD), whereas the novel triazolo pyrimidine VAS3947 (a VAS2870 analog) inhibited NOX activity in low micromolar concentrations without interfering with XOD or eNOS activities [1]. Furthermore, DPI's inhibition of cholinesterases and internal Ca²⁺ pumps was not mimicked by apocynin, ruling out NADPH oxidase signaling as the pathway for these DPI-mediated effects [2]. Consequently, experiments using DPI as a "NOX inhibitor" require orthogonal validation with isoform-selective inhibitors or genetic approaches to attribute observed phenotypes specifically to NOX inhibition rather than to DPI's extensive off-target activities. The quantitative evidence below establishes the precise performance boundaries within which DPI selection is justified versus where alternative compounds provide superior target specificity.

Diphenyleneiodonium Chloride Quantitative Differentiation Evidence: Head-to-Head Comparisons with Apocynin, VAS2870, GKT137831, and Rifampicin


DPI Exhibits Pan-Flavoenzyme Inhibition Versus VAS3947's NOX-Selective Profile

In a direct head-to-head comparative pharmacology study, DPI abolished NADPH oxidase-mediated ROS formation but simultaneously inhibited other flavoenzymes including nitric oxide synthase (NOS) and xanthine oxidase (XOD). In contrast, VAS3947 (a VAS2870 analog) consistently inhibited NADPH oxidase activity in low micromolar concentrations and interfered neither with ROS detection reagents nor with XOD or eNOS activities [1]. This differential selectivity profile is further corroborated by a 2015 review noting that historical inhibitors apocynin and DPI are unspecific and not isoform-selective, whereas GKT137831, ML171, and VAS2870 show improved specificity for NADPH oxidases [2].

NADPH oxidase flavoenzyme ROS detection inhibitor selectivity oxidative stress

DPI Preferentially Inhibits NADPH-Dependent NOX Activity at Submicromolar Concentrations Versus NADH-Dependent Activity

DPI exhibits marked differential inhibition based on the electron donor substrate. Using both plasma membranes and intact cells, activity with NADPH as donor was markedly inhibited by DPI at submicromolar concentrations, whereas with NADH as donor, DPI was much less effective or had no effect on the activity. The possibility of two different enzymes was eliminated using recombinant NOX protein [1].

NOX NADPH oxidase NADH oxidase electron donor plasma membrane

DPI Displays Broad-Spectrum Bactericidal Activity Including Synergism with Rifampicin Against Mycobacterium tuberculosis

In a microplate-based whole-cell growth assay screening the LOPAC library, DPI demonstrated potent broad-spectrum bactericidal activity against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, including activity against slow-growing non-replicating M. tuberculosis persisters. Critically, fractional inhibitory concentration (FIC) index analysis demonstrated a strongly synergistic interaction between DPI and rifampicin against M. tuberculosis, while no interaction was observed with isoniazid (INH). The antimicrobial property was further validated in vivo in a murine neutropenic thigh S. aureus infection model [1].

antimicrobial Mycobacterium tuberculosis Staphylococcus aureus drug-resistant synergy

DPI Inhibits Mitochondrial Complex I Superoxide Production Specifically During Reverse Electron Transport Without Affecting Forward Electron Transport

In mitochondria isolated from rat skeletal muscle, DPI strongly inhibited superoxide production by Complex I driven by reverse electron transport from succinate (measured indirectly as hydrogen peroxide production). Critically, DPI had no effect on superoxide production during forward electron transport from NAD-linked substrates in the presence of rotenone (maximizing superoxide production from the flavin of Complex I) or antimycin (maximizing superoxide production from Complex III). This directional specificity was validated in gluconate medium to exclude pH gradient effects from DPI's chloride-hydroxide antiport activity [1].

mitochondria Complex I reverse electron transport superoxide ROS

DPI Functions as a Pharmacological Tool with Defined Potency Across Multiple Targets: TRPA1 Activation and NOS Inhibition

DPI activates TRPA1 channels with an EC50 of 1 to 3 µM and functions as an irreversible inhibitor of iNOS (IC50 = 50 nM) and eNOS (IC50 = 100 nM to 0.3 µM) [1]. These multi-target activities distinguish DPI from newer NOX inhibitors (GKT137831, VAS2870) that were rationally designed for improved specificity for NADPH oxidases and moderate NOX isoform selectivity without TRPA1 or NOS activities [2].

TRPA1 calcium signaling NOS GPR3 multi-target

DPI Inhibits Porphyromonas gingivalis Growth via Flavin Competition: A Mechanism Not Shared by Standard Periodontal Antibiotics

In a high-throughput screen using minimal media (LF and GA) against approximately 100,000 compounds, diphenyleneiodonium chloride (DPIC) was identified as a strong bactericidal growth inhibitor of Porphyromonas gingivalis. Mechanistically, excess amounts of flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) suppressed the inhibitory activity of DPIC, indicating that DPIC acts as a flavin-competing inhibitor against this periodontal pathogen [1].

periodontitis Porphyromonas gingivalis flavin antimicrobial oral pathogen

Diphenyleneiodonium Chloride Optimal Procurement Scenarios: Research Applications Justified by Quantitative Evidence


Broad-Spectrum Flavoenzyme Inhibition Studies Requiring Pan-NOX/NOS Activity

DPI is optimally deployed when experimental objectives require simultaneous inhibition of multiple flavoenzymes (NOX, NOS, XOD) rather than isoform-specific targeting. The compound's pan-flavoenzyme profile, documented in head-to-head comparisons with VAS3947 [1], makes DPI the appropriate selection for initial pathway screening or as a positive control for broad ROS suppression. However, attribution of observed phenotypes specifically to NOX inhibition requires orthogonal validation using isoform-selective inhibitors such as GKT137831 or VAS2870, which lack DPI's NOS and XOD off-target activities.

Antimicrobial Discovery Programs Targeting Drug-Resistant Mycobacterium tuberculosis and Staphylococcus aureus

DPI is quantitatively justified for antimicrobial research programs focused on drug-resistant M. tuberculosis and S. aureus, based on validated broad-spectrum bactericidal activity against these pathogens and demonstrated synergistic interaction with rifampicin (synergistic FIC index) [1]. The compound's activity against non-replicating M. tuberculosis persisters further supports procurement for antitubercular drug repurposing screens, where alternative NOX inhibitors (apocynin, VAS2870, GKT137831) lack comparable validated antimicrobial efficacy data.

Mitochondrial Complex I Reverse Electron Transport-Specific ROS Studies

DPI provides a unique directional inhibitor for mitochondrial Complex I superoxide production. Based on quantitative evidence showing strong inhibition of reverse electron transport-driven superoxide production with no effect on forward electron transport [1], DPI should be procured for studies requiring dissection of the contribution of reverse electron transport to mitochondrial ROS production in disease models such as ischemia-reperfusion injury or metabolic disorders. This directional specificity is not replicated by rotenone, antimycin, or NOX-selective inhibitors.

Plasma Membrane NADPH-Dependent Versus NADH-Dependent Oxidase Activity Discrimination

DPI is quantitatively appropriate for studies requiring discrimination between NADPH-driven and NADH-driven plasma membrane oxidase activities. At submicromolar concentrations, DPI markedly inhibits NADPH-dependent NOX activity while exerting minimal or no effect on NADH-dependent activity [1]. This substrate-dependent inhibitory profile enables researchers to distinguish the electron donor source in complex biological membranes, a capability not provided by newer NOX-selective inhibitors designed for isoform specificity rather than substrate discrimination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenyleneiodonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.